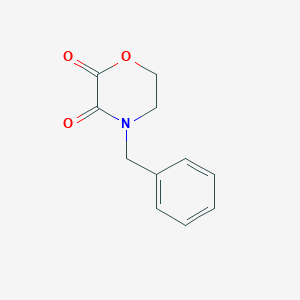

4-Benzylmorpholine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYULESMFLWDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzylmorpholine-2,3-dione

Abstract: This technical guide provides a detailed examination of the physicochemical properties of 4-Benzylmorpholine-2,3-dione (CAS No: 110843-90-8), a key chemical intermediate in the synthesis of the NK1 receptor antagonist, Aprepitant.[1] For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's fundamental characteristics is paramount for process optimization, formulation, and ensuring the quality of the final active pharmaceutical ingredient. This document synthesizes structural data, spectroscopic signatures, and core physicochemical parameters, while also providing robust, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure a deep, practical understanding of the methodologies.

Molecular and Structural Overview

This compound is an organic compound featuring a morpholine ring scaffold substituted with a benzyl group at the nitrogen atom (position 4) and two carbonyl groups at positions 2 and 3, forming a dione structure.[1] This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Chemical Structure

The structural representation of this compound is essential for understanding its chemical behavior.

Caption: Chemical structure of this compound.

Core Compound Data

A summary of the fundamental molecular data provides a quick reference for laboratory and computational work.

| Property | Value | Source |

| CAS Number | 110843-90-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Synonyms | 4-benzyl-morpholin-2,3-dione | [1] |

| 4-Benzyl-2,3-morpholinedione | [1] | |

| Primary Application | Intermediate for Aprepitant synthesis | [1] |

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various solvents, its purification, and its handling.

| Property | Value / Description | Rationale & Significance |

| Melting Point | Data not publicly available. | A sharp melting point range is a primary indicator of purity.[3] Impurities typically depress and broaden the range.[4] |

| Solubility | Data not publicly available. | Crucial for reaction solvent selection, purification (crystallization), and assessing potential bioavailability challenges.[5][6] |

| LogP (Predicted) | 0.50990 | [1] This value suggests moderate lipophilicity, which is an important parameter in drug design for membrane permeability. |

| Polar Surface Area (PSA) | 46.61 Ų | [1] PSA is a key metric for predicting drug transport properties, including absorption and blood-brain barrier penetration. |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity and structure.[7] While specific spectra for this compound are not widely published, its structural features allow for an expert prediction of its key spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

-

¹H NMR:

-

Aromatic Protons (C₆H₅): Expected to appear as a multiplet in the δ 7.2–7.5 ppm range, corresponding to the five protons on the benzyl ring.[10][11]

-

Benzyl Methylene (Ar-CH₂-N): A singlet is expected around δ 4.5–5.2 ppm. Its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.

-

Morpholine Methylene Protons (-N-CH₂- and -O-CH₂-): Two distinct signals, likely triplets or complex multiplets, are expected in the δ 3.5–4.5 ppm range, corresponding to the four protons on the morpholine ring.

-

-

¹³C NMR:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13]

-

C=O Stretch (Dione): Strong, sharp absorption bands are expected in the region of 1680–1750 cm⁻¹. The exact position can indicate ring strain or electronic effects.

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks appear just below 3000 cm⁻¹.

-

C-N Stretch: A moderate absorption band around 1100–1300 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic strong band is expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of the molecular structure from fragmentation patterns.[14][15][16]

-

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would correspond to the protonated molecule [M+H]⁺ at m/z 206.08, or the sodium adduct [M+Na]⁺ at m/z 228.06.[10][16]

-

Key Fragmentation Patterns: A common fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragment would be the loss of the benzyl group from the molecular ion, leaving the morpholine-2,3-dione radical cation.

Standardized Protocols for Physicochemical Analysis

The following protocols represent robust, validated methods for determining the key physicochemical properties of this compound.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental property that provides a criterion for purity. A pure crystalline solid melts over a very narrow temperature range. This protocol uses a standard melting point apparatus and emphasizes a slow heating rate near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.[4]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount on a watch glass and crush it into a fine powder using a spatula or mortar and pestle.[3][17]

-

Dip the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The final packed height should be 2-3 mm.[4][17]

-

-

Instrument Setup & Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus (e.g., a Mel-Temp).[3]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected (or preliminary) melting point.

-

Once this temperature is reached, reduce the heating rate to a slow 1-2°C per minute.[4] This slow rate is crucial for an accurate reading.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.[4]

-

Continue heating and record the temperature (T₂) at which the last crystal of solid melts completely.[4][18]

-

The melting point is reported as the range from T₁ to T₂.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Carefully remove the hot capillary tube and dispose of it in a designated glass waste container.

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[19] It ensures that the solution reaches true thermodynamic equilibrium with the excess solid, providing the most accurate and reliable solubility value. This is vital for understanding dissolution rates and potential bioavailability. The use of a constant temperature bath is critical as solubility is highly temperature-dependent.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of buffers at various pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8) and purified water.[20]

-

To several glass vials, add a measured volume of each buffer (e.g., 5 mL).

-

Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that a saturated solution has been formed.[19]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker bath set to a constant temperature, typically 25°C or 37°C for biopharmaceutical relevance.[20]

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[20] The concentration of the dissolved compound should be measured at different time points to confirm that a plateau has been reached.[20]

-

-

Sample Processing:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand in the temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[5]

-

Calculate the original concentration in the saturated solution, which represents the equilibrium solubility at that specific pH and temperature.

-

Protocols for Spectroscopic Analysis

Causality: Proper sample preparation is essential for acquiring high-quality, reproducible spectroscopic data. The choice of solvent and concentration can significantly impact the results.

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a small, clean vial.[21]

-

Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to dissolve the sample.[21]

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[21]

-

Cap the tube and ensure it is properly labeled before inserting it into the NMR spectrometer.

-

-

ATR-FTIR Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.[7]

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

ESI-MS Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.

-

Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) to acquire the mass spectrum.

-

Biological Context and Significance

The primary significance of this compound in the scientific field is its role as a registered intermediate in the synthesis of Aprepitant.[1] Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used clinically as an antiemetic to prevent chemotherapy-induced nausea and vomiting. The morpholine core is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules due to its favorable pharmacokinetic properties.[22] Therefore, the precise characterization of intermediates like this compound is not merely an academic exercise; it is a critical component of quality control and process chemistry in the pharmaceutical industry.

Conclusion

References

- Melting point determination. (n.d.).

- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31).

- Melting Point Determination Lab Protocol - Studylib. (n.d.).

- NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from experiments.

- Mass Spectrometry Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved from experiments.

- Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).

- Determination of Melting Point. (n.d.).

- Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (2014, June 17).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Mass spectrometry - Wikipedia. (n.d.).

- 4-Benzyl-2,3-Morpholinedione - LookChem. (n.d.).

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Mass spectrometry for structural elucidation - CURRENTA. (n.d.).

- solubility experimental methods.pptx - Slideshare. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Quantitative Mass Spectrometry Approaches for Molecular Structure Elucidation. (n.d.).

- FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (n.d.).

- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15).

- 7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7).

- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. (n.d.).

- fourier transform infrared spectroscopy. (n.d.).

- 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28).

- Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. (n.d.).

- Buy 4-Benzylmorpholine-2,6-dione. (n.d.).

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (n.d.).

- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.).

- N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem - NIH. (n.d.).

- 3-Benzyl-morpholine - ChemBK. (2024, April 9).

- 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem - NIH. (n.d.).

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9).

- Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - MDPI. (n.d.).

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchGate. (n.d.).

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).

- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - NIH. (2024, December 9).

- 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. (n.d.).

- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2025, August 5).

Sources

- 1. 4-Benzyl-2,3-Morpholinedione|lookchem [lookchem.com]

- 2. 110843-90-8|this compound|BLD Pharm [bldpharm.com]

- 3. studylib.net [studylib.net]

- 4. youtube.com [youtube.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 4-benzylmorpholine-2,6-dione (67305-69-5) for sale [vulcanchem.com]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mse.washington.edu [mse.washington.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 17. byjus.com [byjus.com]

- 18. pennwest.edu [pennwest.edu]

- 19. researchgate.net [researchgate.net]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Benzylmorpholine-2,3-dione: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine-2,3-dione, a heterocyclic compound with the CAS Number 110843-90-8 and IUPAC name this compound, is a critical intermediate in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1] Aprepitant is an antiemetic drug widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its pivotal role in the production of Aprepitant. Understanding the nuances of this intermediate is paramount for chemists and pharmaceutical scientists engaged in the development and manufacturing of this important therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 110843-90-8 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Polar Surface Area (PSA) | 46.61 Ų | [1] |

| logP | 0.50990 | [1] |

While experimental spectral data for this compound is not extensively published, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures can be inferred from related morpholine-dione structures.

-

¹H NMR: Aromatic protons of the benzyl group are expected in the range of δ 7.2–7.4 ppm. The methylene protons of the morpholine ring adjacent to the carbonyl groups would likely appear between δ 3.5–4.5 ppm.[2]

-

¹³C NMR: The carbonyl carbons are anticipated to resonate in the region of δ 165–175 ppm, with the morpholine ring carbons appearing between δ 40–70 ppm.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a crucial step in the overall synthesis of Aprepitant. Several synthetic routes have been reported, with the cyclization of N-benzylethanolamine with an oxalate derivative being a common approach. The following protocol is a representative method.

Experimental Protocol: Cyclization of N-Benzylethanolamine with Diethyl Oxalate

This protocol describes the synthesis of this compound from N-benzylethanolamine and diethyl oxalate. The choice of a high-boiling point, inert solvent like ethanol facilitates the reaction, while the subsequent use of a non-polar solvent like hexane allows for the precipitation and isolation of the product.

Materials:

-

N-Benzylethanolamine

-

Diethyl oxalate

-

Ethanol (anhydrous)

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylethanolamine in anhydrous ethanol.

-

Addition of Reagent: To the stirred solution, add diethyl oxalate in a 1:1 molar ratio to N-benzylethanolamine.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion (typically monitored by thin-layer chromatography).

-

Product Isolation: After completion, cool the reaction mixture to room temperature (20 °C). Add hexane to the mixture to induce precipitation of the product.

-

Purification: Collect the precipitated solid by filtration, wash with cold hexane, and dry under vacuum to yield this compound. A yield of approximately 68% has been reported for this method.[1]

Rationale for Experimental Choices:

-

Diethyl Oxalate: Serves as the source of the dicarbonyl unit required for the formation of the morpholine-2,3-dione ring.

-

Ethanol: A suitable solvent that is relatively inert and has a boiling point appropriate for the reaction temperature.

-

Hexane: A non-polar solvent in which the product has low solubility, facilitating its precipitation and isolation.

Alternative Synthetic Route

An alternative synthesis involves the use of carbon monoxide and N-benzylethanolamine in the presence of a copper(I) iodide and palladium(II) catalyst system. This method has been reported to achieve a higher yield of 85%.[1] The choice of catalyst is critical in this process to facilitate the desired carbonylation and cyclization reactions.

Role in the Synthesis of Aprepitant

This compound is a key precursor in the multi-step synthesis of Aprepitant. Its dione functionality allows for further chemical transformations to build the complex morpholine core of the final drug molecule.

The general synthetic workflow from this compound to Aprepitant involves several key transformations, including stereoselective reductions and the introduction of the characteristic trifluoromethylphenyl and fluorophenyl moieties.

Caption: Simplified workflow for Aprepitant synthesis.

Mechanism of Action of Aprepitant: The Ultimate Target

To fully appreciate the significance of this compound as an intermediate, it is essential to understand the mechanism of action of the final product, Aprepitant. Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[3] The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary ligand is Substance P, a neuropeptide involved in the transmission of pain signals and the induction of emesis.[4]

By blocking the binding of Substance P to the NK1 receptor in the brain, Aprepitant effectively inhibits the signaling cascade that leads to nausea and vomiting.[1]

Caption: Aprepitant blocks the NK1 receptor signaling pathway.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Aprepitant. A thorough understanding of its synthesis, properties, and the context of its application provides a solid foundation for process optimization, impurity profiling, and the development of next-generation antiemetic therapies. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in their endeavors to advance the field of pharmaceutical sciences.

References

- Aprepitant - StatPearls - NCBI Bookshelf - NIH. (2024, January 11).

- 4-Benzyl-2,3-Morpholinedione - LookChem. (n.d.).

- Aprepitant: MedlinePlus Drug Information. (2023, October 15).

- The Neurokinin-1 Receptor: Structure Dynamics and Signaling - MDPI. (2023, July 28).

Sources

Biological activity of "4-Benzylmorpholine-2,3-dione" derivatives

An In-depth Technical Guide Topic: Biological Activity of 4-Benzylmorpholine-2,3-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specific, yet underexplored, subclass: this compound derivatives. By combining the established morpholine core with a reactive dione moiety and a versatile benzyl group, this scaffold presents a compelling starting point for discovering novel therapeutic agents. This document synthesizes existing knowledge on related structures to explore the potential biological activities of these derivatives, with a primary focus on their prospective applications in oncology, neurology (specifically as anticonvulsants), and infectious diseases. We will delve into rational synthesis strategies, propose detailed protocols for biological evaluation, and outline key structure-activity relationships to guide future drug discovery efforts.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The six-membered morpholine heterocycle, containing both a secondary amine and an ether functional group, is a cornerstone in drug design. Its presence in a molecule often confers advantageous properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.

Examples of successful drugs incorporating the morpholine scaffold are abundant and span a wide range of therapeutic areas:

-

Linezolid: An oxazolidinone antibiotic used to treat serious Gram-positive bacterial infections.[2]

-

Gefitinib: A tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.

-

Aprepitant: An NK1 receptor antagonist, where the parent compound 4-benzyl-2,3-morpholinedione serves as a key synthetic intermediate, used to prevent chemotherapy-induced nausea and vomiting.[3]

The this compound core builds upon this foundation by introducing two key features: a benzyl group at the N4 position and a dione functionality at the C2 and C3 positions. The benzyl group provides a handle for extensive synthetic modification and can engage in critical hydrophobic and π-stacking interactions within protein binding pockets. The 2,3-dione structure introduces a rigid, electron-deficient center, potentially mimicking endogenous ligands or participating in unique covalent or non-covalent interactions with enzyme active sites.

Synthesis of the this compound Core

The efficient synthesis of the core scaffold is paramount for exploring its therapeutic potential. The primary and most direct route involves the reaction of N-benzylethanolamine with an oxalate derivative, such as diethyl oxalate. This approach is favored for its operational simplicity and the ready availability of starting materials.

General Synthesis Workflow

The synthesis can be visualized as a two-step logical process, starting from commercially available precursors.

Caption: General workflow for synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for similar cyclization reactions.[3] The choice of a non-polar solvent like hexane helps in the precipitation of the product, simplifying purification.

Materials:

-

N-Benzylethanolamine

-

Diethyl oxalate

-

Ethanol (anhydrous)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of N-benzylethanolamine (1 equivalent) in anhydrous ethanol, add diethyl oxalate (1.1 equivalents) dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume in vacuo until a precipitate begins to form.

-

Add hexane to the mixture to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

The resulting solid, this compound, can be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure and absence of starting materials before proceeding with biological assays.

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally related compounds, we can prioritize three key areas for the biological evaluation of this compound derivatives: anticancer, anticonvulsant, and antimicrobial activities.

Anticancer Activity

Rationale: The morpholine scaffold is present in numerous anticancer agents. For instance, benzomorpholine derivatives have been successfully developed as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[4] The this compound structure could potentially target similar enzymatic pockets or other pathways critical for cancer cell survival.

Potential Targets:

-

Kinase Inhibition: The dione moiety could act as a hinge-binding motif for various protein kinases.

-

Epigenetic Modulators: As with EZH2 inhibitors, the scaffold could fit into the active sites of histone-modifying enzymes.[4]

-

Apoptosis Induction: The compounds may interfere with signaling pathways that regulate programmed cell death.

Screening Workflow: A standard workflow to assess antiproliferative activity involves treating cancer cell lines with the compounds and measuring cell viability.

Caption: Workflow for determining the IC50 of derivatives in cancer cell lines.

Hypothetical Data Table: Based on findings for related benzomorpholine EZH2 inhibitors, potent derivatives could exhibit activity in the low micromolar range.[4]

| Compound ID | Derivative Substitution | A549 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) |

| Lead-01 | 4-Benzyl (unsubstituted) | 15.2 | 18.5 |

| Lead-02 | 4-(4-Fluorobenzyl) | 5.8 | 6.3 |

| Lead-03 | 4-(3,5-Difluorobenzyl) | 1.1 | 1.2 |

| Doxorubicin | (Control) | 0.8 | 1.0 |

Anticonvulsant Activity

Rationale: The N-benzyl moiety is a common feature in anticonvulsant drugs, including the clinically used agent Lacosamide.[5][6] Structure-activity relationship (SAR) studies on Lacosamide analogues have shown that modifications to the benzyl ring significantly impact efficacy in seizure models.[5][6] The rigid dione structure of the morpholine core may serve as a pharmacophore that interacts with voltage-gated sodium channels or other CNS targets implicated in epilepsy.

Screening Models:

-

Maximal Electroshock Seizure (MES) Test: A primary screen that identifies agents effective against generalized tonic-clonic seizures.

-

Pentylenetetrazole (PTZ) Test: A screen for agents effective against absence seizures, often by modulating GABAergic neurotransmission.[7][8]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Materials:

-

Male Swiss mice (20-25 g)

-

Corneal electrodes

-

Electroshock apparatus (e.g., 60 Hz, 50 mA for 0.2 s)

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Positive control (e.g., Phenytoin) and vehicle control groups

Procedure:

-

Administer the test compound or control intraperitoneally (i.p.) to groups of mice (n=8 per group).

-

After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, subject each mouse to an electrical stimulus via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is defined as protection.

-

Concurrently, assess neurotoxicity using the rotarod test to determine if the effective dose causes motor impairment.

Hypothetical Data Table: An ideal candidate would show high protection in the MES test at doses that do not cause neurotoxicity.

| Compound ID | Dose (mg/kg, i.p.) | MES Protection (%) | Neurotoxicity (Rotarod, %) |

| Lead-01 | 30 | 25 | 0 |

| 100 | 75 | 12.5 | |

| Lead-02 | 30 | 50 | 0 |

| 100 | 100 | 25 | |

| Phenytoin | 30 | 100 | 50 |

| Vehicle | - | 0 | 0 |

Antimicrobial and Antifungal Activity

Rationale: The morpholine ring is a key component of the agricultural fungicide Fenpropimorph, which inhibits sterol biosynthesis.[2] Furthermore, heterocyclic dione structures, such as thiazolidine-2,4-diones, have been extensively investigated as novel antimicrobial agents.[9][10] The combination of these two pharmacophores in the this compound scaffold suggests a strong potential for antimicrobial activity.

Mechanism of Action: Potential mechanisms could include the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, or disruption of fungal cell membrane integrity.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no drug) and negative (no inoculum) growth controls.

-

Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Table: Promising compounds would exhibit low MIC values against a range of pathogens.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Lead-01 | 64 | >128 | 32 |

| Lead-02 | 16 | 64 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing biological activity. SAR studies on related N-benzyl compounds provide a predictive framework.[5][6]

Key Modification Points:

-

Aromatic Ring (Benzyl Moiety): The electronic properties and size of substituents on the phenyl ring can drastically alter activity. Studies on N-benzyl anticonvulsants have shown that small, non-bulky substituents at the 4'-position often lead to the highest activity, regardless of their electronic nature.[5][6]

-

Morpholine Ring: While less explored, substitution on the carbon backbone of the morpholine ring could influence the compound's conformation and interaction with target proteins.

Caption: Key sites for SAR exploration on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. By leveraging the privileged nature of the morpholine ring and the synthetic versatility of the N-benzyl group, derivatives of this core structure are poised for evaluation across multiple therapeutic domains. The preliminary rationale suggests that anticancer, anticonvulsant, and antimicrobial applications are the most fertile grounds for initial investigation.

Future work should focus on:

-

Synthesis of a Diverse Library: Create a focused library of derivatives with varied substitutions on the benzyl ring to build a robust SAR profile.

-

Broad Biological Screening: Test the synthesized library against diverse cancer cell lines, in primary seizure models (MES and PTZ), and against a panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: For active "hit" compounds, subsequent studies should be initiated to identify the specific biological target and elucidate the molecular mechanism of action.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

This systematic approach will be critical in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- LookChem. (n.d.). 4-Benzyl-2,3-Morpholinedione.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.

- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28, 497-507.

- Bunnage, M. E., et al. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623 B2.

- National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem Compound Database.

- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s).

- Various Authors. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

- Ahmad, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6529.

- Fesharaki, S., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 433-441.

- Chemspace. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

- Chen, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1632.

- Al-Suaily, K. A., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Chemistry, 5(2), 1083-1094.

- Salomé, C., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1676-1691.

- Forgo, P., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 22(11), 5626.

- Singh, A., et al. (2014). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate.

- Pisoschi, C. G., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(18), 6520.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.

- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.

- Kumar, A., et al. (2012). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry.

- Sevastyanova, T., et al. (2020). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. ResearchGate.

- Wieckowska, A., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 26(11), 3290.

- Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1676-1691.

- Gheidari, D., et al. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3169.

- Ajibade, P. A., & Idowu, M. A. (2018). Synthesis of Sulfanoquinoxaline-2,3-Dione Hydrazones Derivatives as a Selective Inhibitor for Acetylcholinesterase and Butyryl Cholinesterase. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unraveling the Mechanism of Action of 4-Benzylmorpholine-2,3-dione

Abstract

The journey from a promising bioactive compound to a validated therapeutic agent is contingent on a deep understanding of its mechanism of action (MoA). 4-Benzylmorpholine-2,3-dione, a molecule featuring the privileged morpholine scaffold, represents a class of compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic discovery of its MoA. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of modern chemical biology and pharmacological methods. This document outlines a logical, multi-phase workflow, from initial target identification to final functional characterization, equipping research professionals with the rationale and detailed protocols necessary to transform a molecular entity into a well-understood drug candidate.

Introduction: The Enigma of this compound

The morpholine ring is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles and biological activities, which span anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound, this compound, while structurally intriguing, presents a common challenge in drug discovery: its biological activity is observed, but its precise molecular target and the subsequent cascade of cellular events it triggers remain unknown. Elucidating this MoA is not merely an academic exercise; it is a critical step to optimize drug efficacy, predict potential side effects, and identify patient populations most likely to respond to treatment.[3]

This guide presents a systematic, multi-phase approach to deconstruct the MoA of novel compounds like this compound. Our workflow is designed to be iterative and self-validating, ensuring that each experimental phase builds upon robust, verifiable data.

Caption: High-level workflow for MoA discovery.

Phase 1: Target Identification – Pinpointing the Molecular Interaction

The primary and most crucial step is to identify the direct binding partner(s) of this compound from the tens of thousands of proteins within a cell. This can be approached through two complementary strategies: affinity-based and label-free methods.[3][4]

Affinity-Based Approaches: Using the Compound as Bait

These methods involve immobilizing the small molecule to a solid support (like beads) or tagging it (e.g., with biotin) to "fish" for its binding partners in a cell lysate.[3][5]

A powerful, modern iteration of this is the Kinobeads approach, particularly useful if there's a suspicion the compound targets ATP-binding sites, common in kinases.[6][7] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, allowing for the affinity capture of a large portion of the cellular kinome.[8][9] The experiment is performed competitively: the cell lysate is pre-incubated with this compound, which will occupy the binding sites of its targets. When this lysate is then passed over the Kinobeads, the target proteins will no longer bind to the beads, leading to their depletion in the final eluate. This depletion can be precisely quantified by mass spectrometry.

Table 1: Hypothetical Kinobeads Competition Assay Results

| Protein Target | Uniprot ID | Fold Depletion (vs. DMSO) | P-value | Potential Target? |

| MAP2K1 | Q02750 | 15.2 | <0.001 | Yes |

| PIK3CA | P42336 | 11.8 | <0.001 | Yes |

| ABL1 | P00519 | 1.1 | 0.45 | No |

| FYN | P06241 | 1.3 | 0.38 | No |

| DDR1 | Q08345 | 8.9 | <0.005 | Yes |

Protocol 1: Competitive Affinity Pull-Down

-

Lysate Preparation: Culture relevant cells (e.g., a cancer cell line showing sensitivity to the compound) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Compound Incubation: Aliquot the clarified lysate. Treat aliquots with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO). Incubate for 1 hour at 4°C.

-

Affinity Capture: Add the pre-equilibrated Kinobeads slurry to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders. This step is critical for reducing background noise.

-

Elution & Digestion: Elute the bound proteins. A common method is on-bead digestion, where proteases (e.g., trypsin) are added directly to the washed beads to digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified protein across the different treatment conditions. Proteins that show a dose-dependent decrease in binding to the beads are considered high-confidence targets.[8]

Label-Free Approaches: Monitoring Target Stability

These methods avoid chemically modifying the compound, which can sometimes alter its binding properties. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle of ligand-induced thermal stabilization.[10][11] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[12][13]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

By heating intact cells or cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature indicates direct target engagement.[13][14]

Protocol 2: Cellular Thermal Shift Assay (CETSA) Melt Curve

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with either this compound (at a saturating concentration, e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Cool at room temperature for 3 minutes.[10]

-

Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This releases the cellular contents.

-

Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

-

Detection: Carefully collect the supernatant. Analyze the amount of the specific protein of interest in the soluble fraction using Western Blot or other sensitive protein detection methods like AlphaScreen®.[12]

-

Data Analysis: Plot the band intensity (soluble protein amount) against temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control confirms target engagement.

Phase 2 & 3: From Engagement to Pathway Modulation

Identifying a target is only the beginning. The next steps are to validate this interaction and understand its downstream consequences.

Pathway Analysis with Reporter Gene Assays

Once a target is validated, we must ask: what signaling pathway is it part of? Reporter gene assays are invaluable tools for this purpose.[15][16] These assays measure the activity of a specific signaling pathway by linking the transcriptional response to an easily detectable output, like the light produced by the luciferase enzyme.[17][18]

For example, if the identified target is MAP2K1 (from our hypothetical Kinobeads experiment), which is a key component of the MAPK/ERK pathway, we can use a reporter construct where the promoter of a downstream gene (like c-Fos) drives the expression of luciferase. If this compound inhibits MAP2K1, we would expect to see a decrease in luciferase activity upon pathway stimulation.

Caption: A hypothetical signaling pathway analysis using a luciferase reporter assay.

Protocol 3: Dual-Luciferase® Reporter Assay

-

Transfection: Co-transfect cells with two plasmids:

-

An experimental plasmid containing the response element (e.g., c-Fos promoter) driving a reporter gene (e.g., Firefly luciferase).

-

A control plasmid containing a constitutive promoter (e.g., CMV) driving a second reporter (e.g., Renilla luciferase). This is used to normalize for transfection efficiency and cell viability.[18]

-

-

Treatment: After 24 hours, treat the cells with this compound or vehicle, followed by the appropriate pathway stimulus (e.g., EGF).

-

Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measurement: In a luminometer, first add the Firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent, which quenches the Firefly reaction and activates the Renilla luciferase, and measure the second signal.

-

Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample. A decrease in this ratio in the presence of the compound indicates inhibition of the pathway.

Probing Protein-Protein Interactions with BRET

Many drugs function by either disrupting or promoting protein-protein interactions (PPIs). Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study these interactions in living cells.[19][20] The assay relies on non-radiative energy transfer between a donor molecule (Renilla luciferase, RLuc) and an acceptor fluorophore (like YFP).[21] If the two proteins of interest—one fused to RLuc and the other to YFP—are in close proximity (<10 nm), adding the luciferase substrate will cause the YFP to emit light.[19][22]

Protocol 4: BRET Assay for Protein-Protein Interactions

-

Vector Construction: Create expression vectors where the target protein is fused to RLuc (the donor) and its suspected interacting partner is fused to YFP (the acceptor).

-

Transfection: Co-transfect cells with the donor and acceptor plasmids.

-

Treatment: Plate the cells in a white, 96-well plate. Treat with this compound or vehicle.

-

Measurement: Add the RLuc substrate (e.g., coelenterazine). Immediately measure the light emission at two wavelengths: one for the RLuc donor (~480 nm) and one for the YFP acceptor (~530 nm).

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A change in this ratio upon compound treatment indicates modulation of the PPI.

Phase 4: Functional Characterization – The Biological Consequence

The final phase connects the molecular mechanism to the ultimate biological effect. If the target is an enzyme, its kinetics must be characterized.

Enzyme Kinetic Assays

Enzyme assays are essential for determining how the compound affects its target's catalytic activity.[23][24] These experiments measure the rate of the reaction under varying substrate and inhibitor concentrations to determine key parameters.[25][26][27]

Protocol 5: Enzyme Inhibition Assay (Continuous Spectrophotometric)

-

Assay Setup: In a 96-well plate, set up reactions containing buffer, the purified target enzyme, and varying concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding a chromogenic substrate.

-

Monitor Progress: Use a plate reader to continuously measure the change in absorbance over time. The slope of this line represents the initial reaction rate (v₀).

-

Data Analysis:

-

Plot reaction rate vs. substrate concentration at different inhibitor concentrations.

-

Use non-linear regression to fit the data to Michaelis-Menten models for different inhibition types (competitive, non-competitive, uncompetitive, mixed).

-

Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the inhibition type.

-

Calculate key kinetic parameters.

-

Table 2: Summary of Hypothetical Enzyme Kinetic Data

| Parameter | Value | Interpretation |

| Kᵢ (Inhibition Constant) | 150 nM | Potency of the inhibitor. |

| Inhibition Type | Competitive | Inhibitor binds to the same active site as the substrate. |

| Kₘ (Michaelis Constant) | Increases with inhibitor | Apparent affinity of the enzyme for its substrate is reduced. |

| Vₘₐₓ (Maximum Velocity) | Unchanged | Sufficiently high substrate concentration can overcome the inhibition. |

Conclusion

The process of elucidating a compound's mechanism of action is a cornerstone of modern drug discovery. The multi-phase strategy outlined in this guide—beginning with broad, unbiased target identification and progressively narrowing down to specific pathway and functional effects—provides a robust framework for investigating this compound. By integrating state-of-the-art techniques like CETSA, Kinobeads proteomics, reporter assays, and BRET, researchers can build a comprehensive and validated model of a compound's MoA. This detailed understanding is indispensable for advancing a promising molecule from a laboratory curiosity to a clinically viable therapeutic.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed.

- Target Identification and Valid

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Small-molecule Target and Pathway Identific

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.

- Reporter Assays. GeneBio Systems.

- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. NIH.

- Bioluminescence resonance energy transfer (BRET) to monitor protein‑protein interactions. Revvity.

- Reporter Gene Assays. Thermo Fisher Scientific - US.

- Reporter Genes: Types and Assay Applic

- Enzyme Kinetic Assay.

- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. (2014, May 26). JoVE.

- Reporter gene. Wikipedia.

- Introduction to Reporter Gene Assays. (2014, October 22). YouTube.

- Enzyme assay. Wikipedia.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.

- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.

- What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems.

- Methods to study Protein-Protein Interactions. Berthold Technologies GmbH & Co.KG.

- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. PMC.

- Enzyme Assay Analysis: What Are My Method Choices? (2021, June 28). Thermo Fisher Scientific.

- Enzyme kinetics. Wikipedia.

- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023, October 30). PMC.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.

- Kinobeads use immobilized kinase inhibitors as affinity reagents...

- Biological activities of morpholine derivatives and molecular targets involved.

- (PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. news-medical.net [news-medical.net]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genebiosystems.com [genebiosystems.com]

- 16. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. youtube.com [youtube.com]

- 19. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. berthold.com [berthold.com]

- 23. Enzyme assay - Wikipedia [en.wikipedia.org]

- 24. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 25. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 26. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 27. Enzyme kinetics - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Morpholine Derivatives

Introduction: The Privileged Status of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, holds a privileged position in medicinal chemistry.[1][2][3][4] Its frequent appearance in approved drugs and clinical candidates is not coincidental but rather a testament to its advantageous physicochemical and metabolic properties.[3] The morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve the pharmacokinetic profile of a molecule.[1][3] Furthermore, its ability to act as a hydrogen bond acceptor and its flexible chair-like conformation contribute to potent and selective interactions with biological targets.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel morpholine derivatives, offering insights into strategic design, modern synthetic methodologies, and robust characterization techniques for researchers, scientists, and drug development professionals.

The pharmacological applications of morpholine derivatives are vast and varied, encompassing antibacterial, anticancer, anti-inflammatory, and antiviral activities, among others.[4][5][6] This versatility has spurred significant interest in developing efficient and diverse synthetic routes to access novel morpholine-containing compounds.[2][4] This guide will delve into the causality behind experimental choices, providing not just protocols but also the scientific rationale that underpins them.

Strategic Design of Novel Morpholine Derivatives

The design of novel morpholine derivatives is often guided by the principles of bioisosteric replacement and structure-activity relationship (SAR) studies.[4][7] The morpholine ring can serve as a bioisostere for other cyclic amines like piperidine or piperazine, often leading to improved metabolic stability and reduced off-target effects.[8][9][10]

Key Considerations in the Design Phase:

-

Target and Mechanism of Action: A thorough understanding of the biological target and the desired mechanism of action is paramount. The morpholine moiety can be incorporated to interact with specific residues in an enzyme's active site or a receptor's binding pocket.[3][4]

-

Physicochemical Properties: The substitution pattern on the morpholine ring and the parent scaffold significantly influences properties like solubility, lipophilicity (LogP), and pKa. These parameters are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

-

Synthetic Accessibility: The proposed derivatives should be synthetically tractable. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Illustrative Design Strategy: Bioisosteric Replacement in Kinase Inhibitors

Many kinase inhibitors feature a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase domain.[8] For instance, in the design of novel PI3K inhibitors, the morpholine oxygen can act as a key hydrogen bond acceptor.[8] When designing new analogs, one might consider replacing a metabolically labile piperidine ring with a morpholine to enhance stability while maintaining or improving binding affinity.[8]

Modern Synthetic Methodologies for Morpholine Ring Construction and Derivatization

The synthesis of morpholine derivatives has evolved significantly, with modern methodologies offering greater efficiency, stereocontrol, and functional group tolerance. This section will explore some of the most powerful and widely used synthetic strategies.

Classical and Modern Approaches to Morpholine Ring Synthesis

The construction of the morpholine core can be achieved through various cyclization strategies. Traditional methods often involve the condensation of β-amino alcohols with appropriate dielectrophiles. However, contemporary approaches provide more elegant and efficient solutions.

From Amino Alcohols:

A straightforward and common method involves the reaction of 1,2-amino alcohols with reagents that provide a two-carbon linker, followed by cyclization.[11][12] For instance, a one-pot protocol using ethylene sulfate allows for the efficient conversion of 1,2-amino alcohols to morpholines.[13]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, such as the Ugi reaction, have emerged as powerful tools for the rapid assembly of complex molecules, including morpholine derivatives.[14][15][16] The Ugi four-component reaction, for example, can be employed in a two-step, one-pot procedure to generate highly substituted morpholines with significant molecular diversity.[14] This approach is particularly valuable in the construction of compound libraries for high-throughput screening.

Key Derivatization Strategies: Introducing Functional Diversity

Once the morpholine scaffold is in place, further derivatization is often necessary to fine-tune the biological activity and physicochemical properties. Transition metal-catalyzed cross-coupling reactions are indispensable in this regard.

Buchwald-Hartwig Amination: A Cornerstone of C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[17] This reaction is exceptionally well-suited for coupling morpholine with a wide range of aryl and heteroaryl halides or triflates, providing a direct and versatile route to N-aryl morpholine derivatives.[18][19][20] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Experimental Workflow: Synthesis of an N-Aryl Morpholine Derivative via Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for the synthesis of an N-aryl morpholine derivative, a common structural motif in many pharmaceuticals.

Caption: Workflow for N-Aryl Morpholine Synthesis.

Protocol: Synthesis of 4-(4-methoxyphenyl)morpholine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl morpholine derivative using a Buchwald-Hartwig amination reaction.[20]

Materials:

-

4-Bromoanisole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Reagents: Add anhydrous toluene, followed by 4-bromoanisole (1.0 equiv.) and morpholine (1.5 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for the time required for the reaction to go to completion (monitor by TLC or LC-MS, typically 6-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)morpholine.

Self-Validation: The success of the synthesis is validated at each stage. The completion of the reaction is confirmed by the disappearance of the starting materials as monitored by TLC or LC-MS. The identity and purity of the final product are confirmed by spectroscopic analysis.

Case Studies: Morpholine in Marketed Drugs

To illustrate the importance of the morpholine scaffold, this section highlights its presence in two well-known drugs, Linezolid and Gefitinib, and discusses the synthetic strategies employed in their manufacture.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria.[21] It features a morpholine ring attached to a fluorinated phenyl group, which is crucial for its antibacterial activity.[21][22][23]

Synthetic Approach: Several synthetic routes to Linezolid have been reported.[21] A common strategy involves the N-alkylation of 3-fluoro-4-morpholinoaniline with an appropriate chiral epoxide, followed by cyclization to form the oxazolidinone ring and subsequent functional group manipulations.[21] The morpholine moiety is typically introduced early in the synthesis via nucleophilic aromatic substitution.

Gefitinib: An EGFR Inhibitor for Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[24] Its structure includes a quinazoline core with a morpholino-propoxy side chain.[25][26][27][28]

Synthetic Approach: The synthesis of Gefitinib often involves the construction of the substituted quinazoline core, followed by the attachment of the morpholino-propoxy side chain.[25][26][27][28] This is typically achieved by O-alkylation of a phenolic precursor with 4-(3-chloropropyl)morpholine in the presence of a base.[27]

Comparative Synthetic Overview

The following diagram provides a high-level comparison of the synthetic logic for incorporating the morpholine moiety in Linezolid and Gefitinib.

Caption: Morpholine Incorporation in Drug Synthesis.

Robust Characterization of Novel Morpholine Derivatives

Unambiguous characterization of newly synthesized compounds is critical for establishing their identity, purity, and structure. A combination of spectroscopic techniques is typically employed.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of organic molecules. For morpholine derivatives, characteristic signals for the morpholine protons (typically in the range of 2.5-4.0 ppm) can be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to determine the elemental composition of the molecule.[29][30][31] Fragmentation patterns observed in MS/MS experiments can provide further structural information.[29]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

-

Elemental Analysis: Provides the percentage composition of elements in the compound, which can be compared with the calculated values to confirm the empirical formula.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical characterization data for a series of synthesized N-aryl morpholine derivatives, illustrating how data can be presented for clear comparison.

| Compound ID | R Group | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - Morpholine Protons | MS (ESI+) m/z [M+H]⁺ |

| 1a | -H | 85 | 3.88 (t, 4H), 3.16 (t, 4H) | 164.1070 |

| 1b | 4-OCH₃ | 92 | 3.87 (t, 4H), 3.11 (t, 4H) | 194.1176 |

| 1c | 4-Cl | 88 | 3.86 (t, 4H), 3.25 (t, 4H) | 198.0680 |

| 1d | 4-NO₂ | 75 | 3.90 (t, 4H), 3.45 (t, 4H) | 209.0921 |

Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone of modern drug discovery, offering a unique combination of desirable properties.[1][2][5][6] Advances in synthetic methodologies, particularly in the realm of multicomponent and transition metal-catalyzed reactions, have greatly expanded the accessible chemical space for novel morpholine derivatives.[14][17] As our understanding of disease biology deepens, the rational design and efficient synthesis of new morpholine-containing compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The future of this field lies in the continued exploration of novel synthetic routes, the development of more sophisticated computational design tools, and the application of these powerful molecules to an ever-expanding range of biological targets.

References

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.

- A new and alternate synthesis of Linezolid: An antibacterial agent. (n.d.). Der Pharma Chemica.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ijcpr.com.

- Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry.

- Kumari, P., Singh, R. K., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences.

- Patil, P., Madhavachary, R., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 642-645. [Link]

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Stork.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.

- Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.

- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). MDPI.